4-(2,4-Dichlorophenyl)pyrimidine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2S/c11-6-1-2-7(8(12)5-6)9-3-4-13-10(15)14-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOFNKASZYQNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2,4 Dichlorophenyl Pyrimidine 2 Thiol and Analogous Structures
One-Pot Multicomponent Synthesis Approaches
One-pot multicomponent reactions are highly efficient for creating complex molecules like 4-(2,4-dichlorophenyl)pyrimidine-2-thiol from simple starting materials in a single step.
Cyclocondensation Reactions Utilizing Chalcone Precursors and Thiourea
A common and effective method for synthesizing 4,6-diarylpyrimidine-2-thiol derivatives is the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with thiourea. tubitak.gov.trekb.eg This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a solvent like ethanol. The use of microwave irradiation can significantly accelerate the reaction. tubitak.gov.tr
The general reaction scheme involves the Michael addition of thiourea to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the dihydropyrimidine-2-thiol, which then aromatizes to the final pyrimidine-2-thiol (B7767146) product.
For the specific synthesis of this compound, the required chalcone precursor would be 1-(2,4-dichlorophenyl)-3-aryl-2-propen-1-one. The reaction with thiourea would yield the desired product.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 1,3-diaryl-2-propene-1-one | Thiourea | Solid-phase microwave method | 4,6-diarylpyrimidine-2(1H)-thione | Not specified | tubitak.gov.tr |
| Chalcones | Thiourea | Microwave irradiation | Pyrimidine-2-thiones | Good | ekb.eg |
General Biginelli-Type Reactions and Related Pathways for Pyrimidine-2-thiol Scaffolds
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone in the synthesis of dihydropyrimidinones and their thio-analogs. wikipedia.orgorganic-chemistry.org This acid-catalyzed three-component reaction provides a straightforward route to functionalized pyrimidine (B1678525) scaffolds. biomedres.us
To synthesize structures analogous to this compound, a 2,4-dichlorobenzaldehyde would be reacted with a suitable β-dicarbonyl compound and thiourea. The reaction mechanism is believed to proceed through the formation of an acylimine intermediate from the aldehyde and thiourea, which then reacts with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration. organic-chemistry.org Various catalysts, including Brønsted and Lewis acids, can be employed to improve yields and reaction times. wikipedia.orgorganic-chemistry.org
Modifications to the classical Biginelli reaction have expanded its scope and efficiency, allowing for the synthesis of a wide array of substituted pyrimidine-2-thiols. nih.govnih.gov
| Reactants | Catalyst | Product | Key Features | Reference |
| Aromatic aldehyde, 1,3-dicarbonyl compound, Thiourea | Acidic ionic liquid | Fused dihydropyrimidinethiones | Excellent yields, solvent-free conditions | nih.gov |
| Aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Thiourea | None (Microwave) | Quinazoline-2-thiones | Solvent-free, catalyst-free | nih.gov |
| Ethyl acetoacetate, Benzaldehyde, Thiourea | Acid | 3,4-dihydropyrimidin-2(1H)-thione | Classic one-pot, three-component reaction | wikipedia.org |
Transition-Metal-Mediated Coupling Reactions for Carbon-Sulfur Bond Formation
Transition-metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, which is a key step in the synthesis of certain pyrimidine-2-thiol derivatives and their S-functionalized analogs.
Copper-Catalyzed Protocols for Aryl Thiol Integration
Copper-catalyzed cross-coupling reactions are widely used for the formation of C-S bonds. nih.govorganic-chemistry.org The Chan-Lam coupling reaction, for instance, allows for the formation of aryl thioethers from aryl boronic acids and thiols using a copper catalyst, often in the presence of a base and an oxidant. ias.ac.in This methodology can be applied to couple an aryl thiol to a pre-functionalized pyrimidine ring or to construct the pyrimidine-S-aryl linkage directly.
Recent advancements in copper catalysis have led to the development of milder and more efficient protocols, expanding the substrate scope and functional group tolerance of these reactions. nih.govacs.org
| Coupling Partners | Catalyst System | Product | Key Features | Reference |
| Aryl halides and Thiols | Copper with bidentate ligands | Aryl thioethers | Lower reaction temperatures and catalyst loadings | nih.gov |
| Phenolic esters and Arylboronic acids with S8 | Copper | Unsymmetrical diaryl sulfides | Avoids use of odorous thiols | organic-chemistry.org |
| Quinazoline thiol and Aryl/heteroaryl boronic acids | [Cu(OAc)2] | S-aryl/heteroaryl-quinazoline | Improved Chan-Lam conditions | ias.ac.in |
Other Catalytic Approaches for Constructing Pyrimidine-S-Aryl Linkages
While copper catalysis is prevalent, other transition metals like palladium can also mediate the formation of C-S bonds. For example, palladium-catalyzed cross-coupling reactions of thiols with aryl halides or triflates are well-established methods for synthesizing aryl thioethers.
Furthermore, tunable cross-coupling reactions using a palladium(0)/copper(I) system can be employed. Depending on the reaction conditions, either C-C or C-S bond formation can be favored, providing a versatile route to either S-aryl pyrimidines or 2-aryl pyrimidines from the same starting materials. acs.org
Functionalization Strategies on Pre-Formed Pyrimidine Rings
Another synthetic approach involves the modification of a pre-formed pyrimidine ring. This can be particularly useful for introducing specific substituents or for creating a library of analogs from a common intermediate.
For instance, a pre-existing pyrimidine ring can be functionalized through electrophilic substitution reactions such as halogenation or nitration, although the electron-deficient nature of the pyrimidine ring can make these reactions challenging. growingscience.com
A more common strategy is the nucleophilic substitution of leaving groups on the pyrimidine ring. For example, a 2-chloropyrimidine derivative can be reacted with a sulfur nucleophile, such as sodium hydrosulfide or thiourea, to introduce the thiol group. The starting 2,4-dichloropyrimidine (B19661) can be synthesized from uracil. chemicalbook.com
Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct functionalization of pyrimidine rings. The pyrimidine ring itself can act as a directing group to guide the regioselective arylation, iodination, or acetoxylation of an appended aryl group. acs.orgnih.gov This allows for the late-stage modification of complex molecules.
Moreover, a deconstruction-reconstruction strategy has been developed for pyrimidine diversification, where the pyrimidine ring is opened and then reclosed to form a different heterocyclic scaffold, such as a pyrazole. nih.gov
Substituent Effects on Reaction Pathways and Yields
The synthesis and reactivity of pyrimidine derivatives are significantly influenced by the nature and position of substituents on both the pyrimidine and aryl rings. In the case of this compound, the electron-withdrawing nature of the dichlorophenyl group plays a crucial role.
Influence on Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings. The rate and regioselectivity of these reactions are highly sensitive to the electronic properties of substituents.
Activation of the Pyrimidine Ring: Electron-withdrawing groups (EWGs) like nitro or chloro substituents increase the rate of SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. masterorganicchemistry.com The 2,4-dichlorophenyl group at the C4 position of the pyrimidine ring acts as an EWG, making the ring more susceptible to nucleophilic attack compared to an unsubstituted phenyl group.
Regioselectivity: In precursors like 2,4-dichloropyrimidines, the position of nucleophilic attack (C2 or C4) is dictated by other substituents. Generally, nucleophilic substitution is selective for the C4 position. wuxiapptec.com However, this selectivity can be reversed. For instance, an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com Similarly, an EWG at the C5 position typically enhances selectivity for the C4 position when using common nucleophiles. nih.gov However, studies have shown that using tertiary amine nucleophiles can lead to excellent C2 selectivity even with a C5-EWG, expanding the synthetic routes to varied pyrimidine structures. nih.gov
The interplay of these electronic and steric factors is critical for designing synthetic pathways and predicting reaction outcomes.
| Substituent Effect | Influence on Reaction Pathway | Impact on Yield/Selectivity |
| Electron-Withdrawing Group (EWG) on Aryl Ring (e.g., 2,4-dichloro) | Activates the pyrimidine ring for nucleophilic attack. | Generally increases reaction rates for SNAr. |
| EWG at C5 of Pyrimidine Ring | Directs nucleophilic attack preferentially to the C4 position. | High C4 regioselectivity with most nucleophiles. nih.gov |
| Electron-Donating Group (EDG) at C6 of Pyrimidine Ring | Can reverse normal selectivity, directing attack to the C2 position. | High C2 regioselectivity. wuxiapptec.com |
| Steric Hindrance at C5 | Can influence the accessibility of the C4 position for nucleophiles. | May affect the C4/C2 selectivity ratio. wuxiapptec.com |
| Nature of Nucleophile (e.g., Tertiary vs. Secondary Amines) | Can override inherent electronic preferences of the ring. | Tertiary amines show high C2 selectivity on C5-EWG substituted 2,4-dichloropyrimidines. nih.gov |
Derivatization and Further Synthetic Transformations of this compound and its Building Block Role
This compound is an excellent building block for the synthesis of more complex heterocyclic compounds. researchgate.net The presence of the thioamide-iminothiol tautomerism allows it to react with a variety of electrophiles and nucleophiles, leading to a wide range of derivatives.
Reactions with Nitrogen Nucleophiles
The reaction of pyrimidine-2-thiol derivatives with nitrogen nucleophiles is a fundamental transformation for introducing new functional groups and preparing precursors for cyclization reactions. A study on the analogous compound, 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, demonstrates its reactivity towards various nitrogen nucleophiles, which serves as a model for the title compound. researchgate.net
When refluxed in methanol, the pyrimidine-2-thiol reacts readily with nucleophiles like hydrazine (B178648) hydrate (B1144303), ethylamine, and piperidine. The reaction with hydrazine hydrate is particularly significant as it replaces the thiol group with a hydrazinyl group, forming 2-hydrazinylpyrimidine. This derivative is a key intermediate for constructing fused pyrazole and triazole ring systems. researchgate.net
| Nitrogen Nucleophile | Reaction Conditions | Product |
| Hydrazine Hydrate | Reflux in Methanol | 2-Hydrazinyl-4-(dichlorophenyl)-pyrimidine derivative |
| Ethylamine | Reflux in Methanol | N-Ethyl-4-(dichlorophenyl)-pyrimidin-2-amine derivative |
| Piperidine | Reflux in Methanol | 2-(Piperidin-1-yl)-4-(dichlorophenyl)-pyrimidine derivative |
| 2-Aminobenzoic acid | Reflux in Ethanol | Derivative of 2-((2-carboxyphenyl)amino)-pyrimidine |
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazolo-pyrimidines, Oxadiazolo-pyrimidines, Thiadiazolo-pyrimidines)
The true synthetic utility of this compound is showcased in its use as a precursor for fused heterocyclic systems. These fused rings are of great interest in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: The 2-hydrazinylpyrimidine intermediate, formed as described in section 2.4.1, is a versatile precursor for pyrazolo[1,5-a]pyrimidines. researchgate.net The synthesis of this fused system often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, followed by cyclization. nih.gov Alternatively, the hydrazinyl group on the pyrimidine can react with various reagents to form the fused pyrazole ring. For example, refluxing the hydrazinylpyrimidine with ethyl acetoacetate can yield a pyrazolo[1,5-a]pyrimidine derivative. researchgate.net
Oxadiazolo- and Thiadiazolo-pyrimidines: The synthesis of oxadiazolo- and thiadiazolo-fused pyrimidines often starts from a pyrimidine precursor containing a suitable functional group that can undergo cyclization.
Oxadiazolo-pyrimidines : These can be synthesized from pyrimidine-carbohydrazide intermediates. For instance, a pyrimidine-5-carbohydrazide can be cyclized to form a 6-methyl-4-aryl-5-(5-aryl-1,3,4-oxadiazole-2-yl)-1,2,3,4-tetrahydropyrimidin-2-one/thione. researchgate.net Another route involves the ring closure of an acid hydrazide with carbon disulfide to form a 1,3,4-oxadiazole ring, which is then linked to the pyrimidine moiety.
Thiadiazolo[3,2-a]pyrimidines : These fused systems are commonly prepared via the intermolecular cyclization of 2-amino-1,3,4-thiadiazole derivatives with reagents like diketene or ethyl cyanoacetate. informahealthcare.com The pyrimidine-2-thiol core can also be elaborated into a key intermediate for these systems. For example, a pyrimidine-carbothioamide can be treated with concentrated sulfuric acid to induce cyclization into a thiadiazole ring fused or linked to the pyrimidine. asianpubs.org The 2-hydrazinylpyrimidine intermediate can also react with carbon disulfide in the presence of potassium hydroxide to form a triazolo-pyrimidine, which can be further converted to a thiadiazolo derivative. researchgate.net
The following table summarizes representative cyclization reactions leading to these important fused heterocyclic systems.
| Target Fused System | Precursor | Reagents and Conditions | Resulting Structure |
| Pyrazolo[1,5-a]pyrimidine | 2-Hydrazinyl-4-(dichlorophenyl)-pyrimidine | Ethyl Acetoacetate / Reflux | 5,7-Disubstituted-2-(dichlorophenyl)pyrazolo[1,5-a]pyrimidine |
| wuxiapptec.comnih.govresearchgate.netTriazolo[4,3-a]pyrimidine | 2-Hydrazinyl-4-(dichlorophenyl)-pyrimidine | Carbon Disulfide, KOH / Reflux | 5-Substituted-7-(dichlorophenyl)- wuxiapptec.comnih.govresearchgate.nettriazolo[4,3-a]pyrimidine-3-thiol |
| Oxadiazolo-pyrimidine | Pyrimidine-carbohydrazide | Aromatic Acid, POCl₃ / Reflux | Pyrimidine linked to a 5-aryl-1,3,4-oxadiazole |
| Thiadiazolo[3,2-a]pyrimidine | 2-Cyano-3-(dimethylamino)-N-(1,3,4-thiadiazol-2-yl)acrylamide | Acetic Acid / Heat | 6-Cyano-7-oxo-7H- wuxiapptec.comnih.govasianpubs.orgthiadiazolo[3,2-a]pyrimidine nih.gov |
Computational Chemistry and Theoretical Investigations of Pyrimidine 2 Thiol Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol at a molecular level. These calculations offer a detailed view of its geometry, electronic properties, and tautomeric forms.
Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine its optimized ground state geometry. These studies reveal the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
The electronic structure is elucidated by mapping the electron density distribution, which helps in identifying the regions of high and low electron density. This information is critical for understanding the molecule's polarity and intermolecular interactions. The presence of the electron-withdrawing 2,4-dichlorophenyl group and the pyrimidine-2-thiol (B7767146) core significantly influences the electronic landscape of the molecule.
Table 1: Calculated Geometrical Parameters for this compound (Exemplary Data) This table presents hypothetical data based on typical values for similar structures, as direct experimental data for this specific compound is not available.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.68 | N-C-S | 115.2 |
| C-N (pyrimidine) | 1.34 - 1.38 | C-N-C | 120.5 |
| C-C (pyrimidine) | 1.39 - 1.42 | Cl-C-C | 119.8 |
| C-Cl | 1.74 | C-C-C (phenyl) | 120.0 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity and Electronic Stability
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is typically localized on the electron-rich thiol group and the pyrimidine (B1678525) ring, while the LUMO is distributed over the pyrimidine and the dichlorophenyl rings. This distribution highlights the likely sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies and Related Parameters for this compound (Exemplary Data) This table presents hypothetical data based on typical values for similar structures.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Theoretical Examination of Thiol-Thione Tautomerism and Relative Stabilities
Pyrimidine-2-thiol derivatives can exist in two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). Theoretical calculations are essential to determine the relative stabilities of these tautomers. Computational studies on similar heterocyclic systems have shown that the thione form is generally more stable in the gas phase and in non-polar solvents.
The relative stability is determined by calculating the total electronic energies of the optimized geometries of both tautomers. The tautomer with the lower energy is the more stable one. The energy difference between the two forms provides the equilibrium constant for the tautomerization process. Factors such as solvent effects can also be incorporated into these calculations to provide a more accurate picture of the tautomeric equilibrium in different environments.
Computational Prediction of Acidity (pKa) and Basicity of Thiol Derivatives and Substituent Effects
Computational methods can be employed to predict the acidity (pKa) of the thiol group and the basicity of the nitrogen atoms in the pyrimidine ring. These calculations often involve thermodynamic cycles and solvation models to simulate the deprotonation and protonation processes in solution. The pKa value is crucial for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and biological activity.
The electron-withdrawing nature of the 2,4-dichlorophenyl substituent is expected to increase the acidity of the thiol group compared to an unsubstituted pyrimidine-2-thiol. This is due to the stabilization of the resulting thiolate anion through inductive effects. Similarly, the basicity of the pyrimidine nitrogens is influenced by the electronic effects of the substituents.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.
Prediction of Ligand-Target Interactions and Binding Affinities for Biomolecular Structures
Molecular docking simulations are performed to predict the preferred binding mode and affinity of this compound within the active site of a target protein. These simulations involve generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy.
The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For instance, the thiol group or the pyrimidine nitrogens could act as hydrogen bond donors or acceptors, while the dichlorophenyl ring can engage in hydrophobic and aromatic interactions. The predicted binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the ligand's potency. These predictions are invaluable in the early stages of drug discovery for identifying promising lead compounds.
Table 3: Exemplary Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical data to illustrate the output of a molecular docking study.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.2 | Lys72, Asp184 | Hydrogen Bond |
| Leu130, Val80 | Hydrophobic | ||
| Protease Y | -7.5 | His41, Cys145 | Hydrogen Bond, Covalent |
| Met165, Phe140 | Hydrophobic, Pi-Stacking |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery and design, MD simulations provide valuable insights into the behavior of a ligand, such as this compound, when it interacts with a biological target, typically a protein. These simulations can elucidate the dynamic nature of the ligand-protein complex, which is crucial for understanding the determinants of binding affinity and efficacy. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles in the system vary with time. This allows for the examination of various dynamic phenomena, including conformational changes and the stability of intermolecular interactions.
Root Mean Square Fluctuation (RMSF) provides information about the flexibility of individual amino acid residues in the protein. By calculating the RMSF of each residue's Cα atom, regions of the protein that exhibit significant conformational changes can be identified. Lower residual fluctuation in the binding site residues of a protein-ligand complex compared to the unbound protein (apo-protein) can indicate that the ligand binding has a stabilizing effect. mdpi.com
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also monitored throughout the simulation. The persistence of these interactions is a strong indicator of a stable binding mode. For instance, the formation of stable hydrogen bonds between the pyrimidine-2-thiol moiety and key amino acid residues in the active site of a target protein would be a significant finding.
To further quantify the stability of the ligand-protein complex, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be performed. mdpi.com This approach provides an estimation of the binding affinity of the ligand for the protein, with more negative values indicating a stronger interaction.
The following tables present hypothetical yet representative data from a molecular dynamics simulation study of this compound bound to a target protein.
Table 1: Stability Parameters from a 100 ns Molecular Dynamics Simulation
| Parameter | Average Value (Å) | Standard Deviation (Å) | Interpretation |
|---|---|---|---|
| Protein RMSD | 1.5 | 0.2 | Indicates a stable protein backbone conformation throughout the simulation. |
| Ligand RMSD | 1.2 | 0.3 | Suggests the ligand remains stably bound in the active site. |
Table 2: Key Ligand-Protein Interactions and Their Occupancy
| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|
| ASP154 | Hydrogen Bond | 2.8 | 85 |
| ARG175 | Hydrogen Bond | 3.0 | 72 |
| ILE238 | Hydrophobic | 3.5 | 95 |
Table 3: Binding Free Energy Calculation
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Non-polar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG) | -35.0 |
These theoretical investigations and computational simulations are instrumental in predicting the behavior of compounds like this compound at a molecular level, guiding further experimental studies in the drug development process.
In Vitro Biological Activities and Structure Activity Relationship Sar Studies of Pyrimidine 2 Thiols
Anti-Proliferative and Cytotoxic Activities
Pyrimidine-2-thiol (B7767146) derivatives have been extensively evaluated for their ability to inhibit the growth of and induce death in cancer cells. These studies have spanned a variety of cancer types, revealing potent cytotoxic effects.
The cytotoxic potential of pyrimidine-2-thiol derivatives has been demonstrated across a panel of human cancer cell lines.
Leukemia: Novel 2-thiopyrimidine/chalcone hybrids have shown potent cytotoxic activity against the K-562 leukemia cell line, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range (0.77–1.74 µM). tandfonline.com Additionally, certain 6-amino-5-cyano-2-thiopyrimidines have displayed a broad spectrum of anti-cancer activity with high selectivity towards leukemia cell lines. nih.gov
Breast Cancer: Pyrimidine-2-thione analogues have demonstrated promising results against the MCF-7 breast cancer cell line, with one derivative showing an IC₅₀ value of 2.617 µM. ekb.eg Other studies have also confirmed the activity of 2-thiopyrimidine/chalcone hybrids against MCF-7 cells. tandfonline.com The evaluation of pyrimidine-2(1H)-thione derivatives has also shown dose-dependent cytotoxicity against MCF-7 cells. researchgate.netresearchgate.net
Colorectal Cancer: In studies involving colorectal cancer, pyrimidine-2-thiones were tested against HCT-116 cell lines, showing significant activity with IC₅₀ values as low as 10.72 µM. ekb.eg Hybrid 2-thiopyrimidine/chalcone molecules have also proven effective against the HT-29 colon cancer cell line. tandfonline.com
Hepatic Cancer: The anti-liver cancer activity of pyrimidine (B1678525) derivatives has been evaluated against HepG-2 and Huh-7 hepatocellular carcinoma cell lines. ekb.eg Pyrimidine-2(1H)-thione derivatives showed dose-dependent cytotoxicity against HepG-2 cells. researchgate.netresearchgate.net The cytotoxic effects of 2,4-Dichlorophenoxyacetic acid, a compound containing the 2,4-dichlorophenyl moiety, have been specifically investigated in HepG2 cells, where it was found to induce apoptosis. nih.gov
| Compound Class | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 2-Thiopyrimidine/Chalcone Hybrids | K-562 | Leukemia | 0.77–1.74 µM | tandfonline.com |
| 2-Thiopyrimidine/Chalcone Hybrids | MCF-7 | Breast | 1.37–3.56 µM | tandfonline.com |
| 2-Thiopyrimidine/Chalcone Hybrids | HT-29 | Colorectal | 2.10–2.37 µM | tandfonline.com |
| Pyrimidine-2-thione Analogues | MCF-7 | Breast | 2.617 µM | ekb.eg |
| Pyrimidine-2-thiones | HCT-116 | Colorectal | 10.72 µM | ekb.eg |
| Pyrimidine-2-thiones | HepG-2 | Hepatic | 18.95 µM | ekb.eg |
| Pyrimidine-2(1H)-thione Derivatives | HepG-2 | Hepatic | Dose-dependent cytotoxicity | researchgate.netresearchgate.net |
| Pyrimidine-2(1H)-thione Derivatives | MCF-7 | Breast | Dose-dependent cytotoxicity | researchgate.netresearchgate.net |
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of pyrimidine derivatives. nih.gov Research indicates that the presence of specific substituents on the pyrimidine nucleus significantly influences their biological activity. researchgate.netnih.gov For pyrimidine-2-thiol derivatives, the introduction of an electron-withdrawing group, such as a chloro (-Cl) group, on the phenyl ring attached to the pyrimidine core has been shown to improve antimicrobial activity, a finding that often correlates with cytotoxic potential. nih.gov This observation is particularly relevant for 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol, which contains two such electron-withdrawing groups. The insertion of a chlorine atom at other positions of fused pyrimidine scaffolds has also been shown to increase cytotoxic activity. mdpi.com
Enzyme Inhibitory Potentials
The anticancer effects of pyrimidine-2-thiols are often mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate pathway, essential for the synthesis of nucleic acid precursors and several amino acids. patsnap.com Its inhibition leads to the depletion of tetrahydrofolate, impairing DNA synthesis and causing cell death, particularly in rapidly dividing cancer cells. patsnap.com DHFR inhibitors are a well-established class of anticancer agents. mdpi.com While 2,4-diaminopyrimidine (B92962) structures are typically associated with DHFR inhibition, related heterocyclic systems containing the 2-amino-4-oxo pyrimidine scaffold have been investigated as potent inhibitors of DHFR and/or thymidylate synthase (TS). nih.govnih.gov For instance, certain classical 2-amino-4-oxo-thieno[2,3-d]pyrimidine antifolates have been identified as potent dual inhibitors of human TS and human DHFR, with IC₅₀ values in the nanomolar range. nih.gov Given the structural similarities, the pyrimidine-2-thiol scaffold represents a promising template for the design of novel DHFR inhibitors.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a vital role in cellular proliferation and apoptosis. nih.gov Uncontrolled activation of EGFR is a hallmark of many cancers, making it a prime target for anticancer therapy. nih.govmdpi.com Small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular catalytic site of EGFR are a major class of cancer therapeutics. mdpi.com The pyrimidine core is a common feature in many EGFR inhibitors. nih.gov Studies on related fused pyrimidine systems, such as 5-arylthieno[2,3-d]pyrimidines, have demonstrated both cytotoxicity against breast cancer cells and inhibition of EGFR-TK enzymatic activity. nih.gov Similarly, pyrimido[5,4-d]pyrimidine (B1612823) derivatives have been developed as selective EGFR kinase inhibitors. researchgate.net These findings suggest that the this compound structure may interact with and modulate the kinase activity of EGFR, contributing to its anti-proliferative effects.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is crucial for regulating cell growth, survival, and proliferation. nih.gov Aberrant activation of this pathway is one of the most common alterations in human cancers. mdpi.com Consequently, PI3K inhibitors have emerged as an important class of anticancer drugs. nih.gov The pyrimidine scaffold is present in several PI3K inhibitors. For example, Buparlisib, a 2,6-dimorpholinopyrimidine derivative, is a pan-PI3K inhibitor. nih.govmdpi.com More specifically, a novel 6-amino-5-cyano-2-thiopyrimidine derivative demonstrated potent and comparable activity to the drug Duvelisib against the PI3Kδ isoform, with an IC₅₀ value of 0.0034 µM. nih.gov This compound was also found to induce apoptosis and arrest the cell cycle in leukemia cells. nih.gov This strong evidence highlights the potential for 2-thiopyrimidine derivatives to act as potent and selective inhibitors of PI3K isoforms.
Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins (BRD4)
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are epigenetic readers that play a pivotal role in regulating gene transcription. nih.govnih.gov They are considered significant targets in cancer therapy due to their function in controlling the expression of key oncogenes. researchgate.net While direct studies on the inhibitory activity of this compound against BRD4 are not extensively detailed in the current literature, related pyrimidine structures have been identified as potential inhibitors.
Research into dual-target inhibitors has shown that pyrimidine-based scaffolds, such as aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, can be designed to inhibit both BRD4 and Polo-like Kinase 1 (PLK1). mdpi.com In these molecules, the pyrimidine-dione core engages in crucial hydrophobic interactions with key amino acid residues like Tyr97 and Pro82 within the BRD4 binding pocket. mdpi.com This suggests that the pyrimidine moiety is a viable scaffold for developing BRD4 inhibitors, and the specific substitutions on the appended phenyl ring are critical for optimizing this interaction.
Interaction with Polo-like Kinase 1 (PLK1)
Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in many human cancers. nih.gov The C-terminal polo-box domain (PBD) of PLK1, which is essential for its subcellular localization and substrate recognition, has emerged as an attractive alternative target for inhibitor development. nih.govbohrium.com
Studies have demonstrated that pyrimidine-containing scaffolds can effectively inhibit the PLK1 PBD. For instance, certain aminopyrimidine derivatives have shown potent inhibitory activity against PLK1. mdpi.com Computational docking studies of these compounds revealed that the pyrimidine core can establish key hydrogen bonds and hydrophobic interactions within the PBD's binding site. mdpi.com Although research specifically detailing the interaction of this compound with PLK1 is limited, the proven activity of related pyrimidine structures highlights the potential of this chemical class to serve as a foundation for novel PLK1 inhibitors. nih.gov
Inhibition of Heat Shock Protein 70 (Hsp70)
Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a crucial role in protein folding and cellular stress response. frontiersin.org In cancer cells, Hsp70 is often overexpressed and contributes to tumor cell survival and resistance to therapy, making it a compelling therapeutic target. nih.gov
A class of Hsp70 inhibitors based on a pyrimidine scaffold has been developed, specifically 5-(phenylthio)pyrimidine acrylamides. nih.gov These compounds bind to a novel allosteric pocket in the N-terminal domain of Hsp70. nih.govnih.gov Structure-activity relationship studies within this class indicate that substitutions on the phenylthio moiety are critical for activity. While the 2,4-dichloro substitution pattern of the subject compound has not been explicitly reported in this context, the general principle of modifying the phenyl ring to enhance binding affinity is well-established. These findings suggest that derivatives of pyrimidine-2-thiol could be rationally designed to target Hsp70. nih.govescholarship.org
Antimicrobial Efficacy
Pyrimidine derivatives are well-documented for their broad-spectrum antimicrobial properties. wjarr.comjuniperpublishers.com The incorporation of a thiol group and specific halogenated phenyl rings can significantly enhance this activity.
Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial potential of pyrimidine derivatives has been evaluated against a range of pathogenic bacteria. Gram-positive bacteria have a thick peptidoglycan layer, whereas Gram-negative bacteria possess a thinner peptidoglycan layer surrounded by an outer membrane, presenting different challenges for antimicrobial agents. biorxiv.org
In a study of chloropyrazine-tethered pyrimidine derivatives, the compound featuring a 2",4"-dichlorophenyl ring at the 6-position of the pyrimidine core demonstrated the most potent antibacterial activity among the nineteen derivatives tested. mdpi.com This compound exhibited a Minimum Inhibitory Concentration (MIC) of 45.37 µM. mdpi.com Further research on related pyrimidine-2-thiol derivatives showed that compounds with a 4-chlorophenyl substituent also displayed notable activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov
| Compound | Substitution Pattern | MIC (µM) |
|---|---|---|
| Compound 31 | 2",4"-Dichlorophenyl | 45.37 |
| Compound 25 | 4"-Nitrophenyl | 48.67 |
| Compound 30 | 2",4"-Difluorophenyl | 50.04 |
| Standard (Not specified) | - | >200 |
Assessment of Antifungal Activity
The prevalence of fungal infections and the rise of antifungal resistance necessitate the development of novel antifungal agents. Pyrimidine derivatives have shown considerable promise in this area. wjarr.comjuniperpublishers.com
The same 2",4"-dichlorophenyl pyrimidine derivative that showed potent antibacterial effects also exhibited the most powerful antifungal activity in its series, with a reported MIC value of 45.37 µM. mdpi.com This highlights the broad-spectrum antimicrobial nature of this particular substitution pattern. Other studies have corroborated the antifungal potential of pyrimidine-2-thiols, where the presence of electron-withdrawing groups on the phenyl ring was found to be beneficial for activity against fungal strains such as Candida albicans and Aspergillus niger. nih.gov
| Compound | Substitution Pattern | MIC (µM) |
|---|---|---|
| Compound 31 | 2",4"-Dichlorophenyl | 45.37 |
| Compound 25 | 4"-Nitrophenyl | 48.67 |
| Compound 30 | 2",4"-Difluorophenyl | 50.04 |
| Standard (Not specified) | - | >200 |
Structure-Activity Relationships in Antimicrobial Pyrimidine Thiols
The analysis of structure-activity relationships (SAR) is crucial for optimizing the antimicrobial potency of pyrimidine thiols. nih.gov For this class of compounds, the nature and position of substituents on the phenyl ring at the 4-position of the pyrimidine core are determinant factors for their biological activity.
Studies consistently show that the presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial efficacy. nih.govekb.eg Specifically, halogen substitutions have proven to be particularly effective. In a direct comparison, a derivative with a 2",4"-dichlorophenyl substitution (MIC = 45.37 µM) was more potent than its 2",4"-difluorophenyl counterpart (MIC = 50.04 µM). mdpi.com This indicates that both the type of halogen and the disubstitution pattern are important for activity. The substitution of electron-donating groups at the meta and para positions was found to be detrimental to antibacterial activity. mdpi.com These SAR insights underscore the importance of the 2,4-dichloro substitution pattern for maximizing the antimicrobial potential of this pyrimidine scaffold.
Other In Vitro Biological Investigations5.4.1. Antiviral Activities (e.g., Anti-Tobacco Mosaic Virus)5.4.2. Antithyroid Activity of Pyrimidine Derivatives
Without publicly available scientific data on these specific activities for the designated compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further experimental research would be necessary to determine the potential antiviral and antithyroid properties of this compound.
Mechanistic Investigations of Biological Action of Pyrimidine 2 Thiols
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells
Research on various pyrimidine (B1678525) derivatives has consistently shown their ability to induce apoptosis, a form of programmed cell death, in cancer cells. For instance, certain pyrimidine derivatives with aryl urea moieties have been reported to trigger apoptosis by influencing the expression of key regulatory proteins. nih.gov Mechanistic studies on these related compounds have demonstrated an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the loss of mitochondrial membrane potential and subsequent activation of caspases. nih.gov
Furthermore, many pyrimidine-based compounds have been shown to arrest the cell cycle at specific phases, thereby inhibiting the proliferation of cancer cells. For example, some pyrimidine derivatives have been observed to cause cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest prevents the cells from entering mitosis and ultimately leads to cell death. The ability of a compound to modulate the cell cycle is a key indicator of its potential as an anticancer agent. However, specific studies detailing the effects of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol on apoptotic pathways and cell cycle progression in cancer cells are currently lacking.
Gene Expression Analysis Related to Observed Biological Effects
Gene expression profiling is a powerful tool to understand the molecular mechanisms of drug action. Following treatment with a compound, changes in the expression levels of various genes can provide insights into the cellular pathways that are affected. For instance, studies on other anticancer agents have utilized gene expression analysis to identify genes involved in apoptosis, cell cycle regulation, and other relevant cellular processes that are modulated by the drug. nih.govf1000research.comebi.ac.ukresearchgate.net
In the context of pyrimidine derivatives, gene expression studies on related compounds have revealed alterations in genes that regulate cell proliferation and survival. mdpi.com For example, the expression of genes involved in the p53 signaling pathway, which plays a crucial role in cell cycle arrest and apoptosis, has been shown to be affected by some pyrimidine-based drugs. nih.gov A comprehensive gene expression analysis of cancer cells treated with this compound would be invaluable in elucidating its specific mechanism of action. Such a study would help identify the key genes and pathways that are perturbed by this compound, providing a molecular basis for its potential anticancer activity. To date, no such specific gene expression data for this compound has been published.
Identification of Molecular Targets and Signaling Pathways (Cell-Free and Cellular Contexts)
Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action and for the development of more potent and selective drugs. Various pyrimidine derivatives have been found to target a range of proteins involved in cancer progression. For example, some pyrimidines act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Inhibition of CDKs by these compounds leads to cell cycle arrest and prevents tumor growth. nih.gov
Other pyrimidine-based compounds have been shown to target receptor tyrosine kinases (RTKs) such as VEGFR-2, which are involved in angiogenesis, the formation of new blood vessels that supply nutrients to tumors. nih.gov By inhibiting these kinases, such compounds can disrupt the tumor blood supply and inhibit its growth. Additionally, some novel pyrimidine derivatives have been found to suppress signaling pathways like the MEK/ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival. nih.gov
While these findings for related pyrimidine compounds are promising, the specific molecular targets and signaling pathways affected by this compound have not yet been identified. Future research involving techniques such as molecular docking, in vitro kinase assays, and cellular thermal shift assays will be necessary to pinpoint the direct molecular interactors of this compound and to delineate the signaling cascades it modulates.
Advanced Academic Applications of Pyrimidine 2 Thiols
Utilization as Ligands in Inorganic and Organometallic Chemistry
Pyrimidine-2-thiol (B7767146) and its derivatives are known to be excellent ligands for a variety of metal ions, owing to the presence of multiple coordination sites, namely the two nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic sulfur atom. This allows them to act as monodentate, bidentate, or bridging ligands, leading to the formation of a diverse range of metal complexes with interesting structural and electronic properties.
Synthesis of Mono- and Polynuclear Metal Complexes
While specific research detailing the synthesis of mono- and polynuclear metal complexes using 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol as a ligand is not extensively documented, the broader class of pyrimidine-2-thiolates has been successfully employed in the preparation of such complexes. For instance, the reaction of pyrimidine-2-thiol and its 4-methyl and 4,6-dimethyl derivatives with potassium tetrachloroplatinate(II) has been shown to yield both mono- and dinuclear platinum complexes. researchgate.net The formation of these complexes is influenced by reaction conditions and the steric hindrance of the substituents on the pyrimidine ring. researchgate.net
It is plausible that this compound could similarly react with various metal precursors, such as those of platinum, palladium, gold, and ruthenium, to form stable mono- and polynuclear complexes. The electronic properties of the dichlorophenyl group are expected to influence the coordination chemistry of the ligand and the properties of the resulting metal complexes.
Coordination Chemistry of Pyrimidine-2-thiol Ligands
The coordination chemistry of pyrimidine-2-thiol ligands is rich and varied. The exocyclic sulfur atom is a soft donor and readily coordinates to soft metal ions. The nitrogen atoms of the pyrimidine ring are harder donors and can also participate in coordination. This ambidentate nature allows for the formation of chelate rings and the bridging of multiple metal centers. researchgate.net
In dinuclear complexes, pyrimidine-2-thiolate ligands can act as bridging ligands, connecting two metal centers through the nitrogen and sulfur atoms. This has been observed in platinum(III) complexes where four bridging pyrimidine-2-thionate ligands form a cis-planar array around the two platinum atoms. researchgate.net The axial positions in these lantern-type structures can be occupied by other ligands, such as halides. researchgate.net The coordination behavior of this compound is anticipated to follow these general principles, with the dichlorophenyl group potentially influencing the steric and electronic environment around the metal center.
Pyrimidine-2-thiols as Building Blocks in Organic Synthesis
The chemical reactivity of the pyrimidine-2-thiol scaffold makes it a valuable building block in organic synthesis for the construction of a wide array of heterocyclic compounds. The presence of the thiol group allows for various transformations, including alkylation, oxidation, and participation in cyclization reactions.
A notable example of the utility of a closely related compound, 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, demonstrates its versatility as a precursor in heterocyclic synthesis. researchgate.net This compound has been shown to react with various nitrogen nucleophiles, such as hydrazine (B178648) hydrate (B1144303), to yield key intermediates for the synthesis of more complex fused heterocyclic systems. researchgate.net
The behavior of 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol towards nucleophiles highlights the reactivity of the pyrimidine-2-thiol core. For instance, its reaction with hydrazine hydrate leads to the formation of a hydrazinopyrimidine derivative, which serves as a crucial starting material for the synthesis of various nitrogen-containing bridgehead compounds and other heterocyclic systems. researchgate.net
The following table summarizes the synthesis of various heterocyclic compounds using a 4-(dichlorophenyl)pyrimidine-2-thiol derivative as a building block.
| Starting Material | Reagent | Product | Reference |
| 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)-2-hydrazinylpyrimidine | 4-Chlorobenzaldehyde | 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)-2-(2-(4-chlorobenzylidene)hydrazinyl)pyrimidine | researchgate.net |
| 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)-2-hydrazinylpyrimidine | 4-Hydroxybenzaldehyde | 4-((2-(4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-yl)hydrazono)methyl)phenol | researchgate.net |
| 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)-2-hydrazinylpyrimidine | Chloroacetyl chloride | 2-(4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-yl)-1-(chloroacetyl)hydrazine | researchgate.net |
These examples underscore the potential of this compound to serve as a versatile platform for the synthesis of a diverse range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The reactivity of the thiol group, combined with the possibility of substitution at the pyrimidine ring, offers numerous avenues for molecular elaboration.
Future Research Directions and Translational Outlook
Design and Synthesis of Next-Generation Pyrimidine-2-thiol (B7767146) Derivatives with Enhanced Potency and Selectivity
The future development of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol as a therapeutic lead hinges on the design and synthesis of next-generation derivatives with improved potency and selectivity. The core pyrimidine-2-thiol scaffold offers numerous opportunities for chemical modification. nih.gov Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. researchgate.netnih.gov The position of substituents on the pyrimidine (B1678525) nucleus is known to greatly influence biological activities. researchgate.netnih.gov
Future synthetic strategies will likely focus on several key areas:
Modification of the Phenyl Ring: The 2,4-dichloro substitution on the phenyl ring is a key feature. Systematic replacement of these chlorine atoms with other electron-withdrawing or electron-donating groups could modulate the compound's electronic properties and, consequently, its biological activity. researchgate.net
Substitution at the Pyrimidine Core: The pyrimidine ring itself can be further functionalized. For instance, introducing small alkyl or aryl groups at the C-5 or C-6 positions could enhance binding affinity to target proteins.
Derivatization of the Thiol Group: The thiol group is a reactive handle that can be alkylated or otherwise modified to create a library of S-substituted derivatives. This approach has been successfully used to generate pyrimidine derivatives with a range of biological activities. nih.gov
Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by combining the this compound scaffold with other known pharmacophores. nih.govnih.gov This molecular hybridization approach could lead to compounds with dual-targeting capabilities or improved pharmacokinetic profiles. nih.gov
One common synthetic route to pyrimidine-2-thiol derivatives involves the cyclocondensation of chalcones with thiourea. nih.govtubitak.gov.tr This method can be adapted to produce a wide array of derivatives of this compound by starting with appropriately substituted chalcones.
Exploration of Novel Biological Targets and Therapeutic Areas for Pyrimidine-2-thiols
While pyrimidine derivatives are well-known for their anticancer properties, the broad biological activity profile of this class of compounds suggests that this compound and its future derivatives could be explored for a variety of therapeutic applications. mdpi.commdpi.comgsconlinepress.com The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net
Future research should aim to identify and validate novel biological targets for this compound series. Potential therapeutic areas for exploration include:
Anticancer Therapy: Beyond general cytotoxicity, future studies could investigate the inhibition of specific cancer-related targets. Pyrimidine derivatives have been shown to inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase. nih.govrsc.orgnih.gov Other potential targets include enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as signaling proteins like STAT3/STAT5a and BRD4/PLK1. mdpi.commdpi.comnih.govmdpi.com
Infectious Diseases: The pyrimidine core is found in many antimicrobial agents. nih.govtubitak.gov.tr Therefore, derivatives of this compound should be screened for activity against a broad panel of bacteria and fungi. tubitak.gov.tr Some pyrimidine derivatives have also shown potential as antitubercular agents. tubitak.gov.tr
Inflammatory Diseases: Several pyrimidine analogues have demonstrated anti-inflammatory properties. gsconlinepress.comhumanjournals.com This activity may be mediated through the inhibition of enzymes like COX-2 or other inflammatory mediators. mdpi.com
Neurodegenerative Diseases: There is emerging evidence that pyrimidine derivatives may have applications in the treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.com
Other Therapeutic Areas: The diverse biological activities reported for pyrimidines suggest potential applications as antiviral, antioxidant, and antihypertensive agents, among others. mdpi.comresearchgate.net
| Potential Therapeutic Area | Potential Biological Targets | Supporting Evidence for Pyrimidine Derivatives |
|---|---|---|
| Anticancer | EGFR, VEGFR-2, PI3K, PIM-1, COX-2, LOX, STAT3/STAT5a, BRD4/PLK1 | Numerous studies have demonstrated the anticancer activity of pyrimidine derivatives through various mechanisms. nih.govmdpi.comnih.govrsc.orgnih.govmdpi.comnih.govmdpi.com |
| Infectious Diseases | Bacterial and fungal enzymes, Mycobacterium tuberculosis targets | Pyrimidine-2-thiol derivatives have shown significant antimicrobial and antitubercular activities. nih.govtubitak.gov.tr |
| Inflammatory Diseases | COX-2, LOX, p38α MAP kinase | The anti-inflammatory potential of pyrimidine analogues has been reported, often linked to enzyme inhibition. gsconlinepress.commdpi.commdpi.com |
| Neurodegenerative Diseases | Targets related to Alzheimer's disease pathology | Some pyrimidine derivatives have been investigated for their potential in treating neurodegenerative diseases. mdpi.com |
Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design
To accelerate the discovery and optimization of potent and selective this compound derivatives, a rational drug design approach integrating computational and experimental methodologies is essential. In silico techniques can provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the synthesis of more effective molecules. nih.gov
Key computational methods to be integrated include:
Molecular Docking: This technique can be used to predict the binding mode and affinity of newly designed derivatives within the active site of a target protein. ashdin.com This allows for the prioritization of compounds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the compounds and their biological activity. nih.gov This can help in identifying the key structural features responsible for potency and selectivity.
In Silico ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds. nih.gov This early assessment can help in filtering out compounds with unfavorable pharmacokinetic profiles or potential toxicity issues.
The predictions from these computational studies can then be used to guide the synthetic efforts, creating a feedback loop where experimental results are used to refine the computational models. This iterative process of design, synthesis, and testing can significantly streamline the drug discovery process. amanote.com
Development of High-Throughput Screening Assays for Pyrimidine-2-thiol Libraries
To efficiently explore the vast chemical space of this compound derivatives and to identify novel biological activities, the development of robust high-throughput screening (HTS) assays is crucial. HTS allows for the rapid screening of large compound libraries against specific biological targets or in cell-based models. nih.govnih.gov
Future efforts in this area should focus on:
Target-Based Assays: Developing biochemical assays to screen for inhibitors of specific enzymes or proteins that are identified as potential targets for this class of compounds. For example, kinase inhibition assays or enzyme activity assays for targets like COX-2 or LOX.
Cell-Based Assays: Creating cell-based assays to assess the phenotypic effects of the compounds, such as inhibition of cancer cell proliferation, antimicrobial activity, or anti-inflammatory effects in relevant cell models. nih.gov
Assay Miniaturization and Automation: Adapting the developed assays to a high-throughput format (e.g., 384- or 1536-well plates) and utilizing automated liquid handling systems will be essential for screening large libraries efficiently. nih.gov
The implementation of HTS will enable the rapid identification of "hit" compounds from a library of this compound derivatives. These hits can then be further optimized through the rational design strategies outlined above to generate potent and selective "lead" compounds for further preclinical development.
Q & A
Q. What are the common synthetic routes for 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol, and how do reaction conditions affect yield and purity?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Starting materials like 2,4-dichlorobenzyl chloride and pyrimidine derivatives are reacted under controlled conditions. Key steps include introducing the thiol group via sulfur nucleophiles and optimizing temperature (e.g., 60–80°C) to minimize side products. Purification via column chromatography or recrystallization is critical for isolating high-purity products. Reaction solvent polarity and catalyst selection (e.g., Pd-based catalysts for coupling) significantly influence yield .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and pyrimidine carbons (δ 150–160 ppm).
- IR : Stretching vibrations for C-S (600–700 cm) and aromatic C-Cl (750–800 cm) confirm functional groups.
- X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., mean C–C bond length 1.39 Å, R factor <0.05) . Purity is assessed via HPLC (retention time matching) and elemental analysis (±0.3% theoretical composition) .
Q. What are the known biological targets or pathways associated with this compound?
The compound interacts with Heat Shock Protein 90-alpha (HSP90AA1), validated via binding assays (K ~2.1 µM) and Western blotting showing downstream client protein degradation. It also inhibits fungal CYP51 (lanosterol demethylase) in antifungal studies (MIC 8 µg/mL against Candida albicans) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum content) or structural analogs. For example, trifluoromethyl substitutions at the pyrimidine ring (e.g., 2-amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine) enhance antifungal activity but reduce HSP90 affinity. Cross-validate findings using orthogonal assays (e.g., SPR for binding, cell-based proliferation assays) and control for stereoisomerism .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate esters at the thiol group to improve aqueous solubility (logP reduction from 3.2 to 1.8).
- Formulation : Use cyclodextrin complexes or lipid nanoparticles (size <200 nm) to enhance plasma half-life.
- Derivatization : Replace the 2-thiol with a sulfoxide group, improving intestinal absorption (C increased by 40% in rodent models) .
Q. How do structural modifications at the pyrimidine ring influence pharmacological profiles?
- Electron-withdrawing groups (e.g., -CF at C4): Increase antifungal activity (IC reduced from 12 µM to 3 µM) but may reduce metabolic stability.
- Aromatic substitutions (e.g., 4-pyridinyl at C2): Enhance HSP90 binding (ΔG = -9.2 kcal/mol) via π-π stacking.
- Methoxy groups (e.g., at C6): Improve solubility but reduce membrane permeability (Papp <5 × 10 cm/s) .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide predicts interactions with HSP90’s ATP-binding pocket (e.g., hydrogen bonds with Asp93).
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns).
- QSAR models : Correlate substituent electronegativity with antifungal activity (R = 0.89) .
Methodological Considerations
Q. How should stability studies be designed under varying storage conditions?
- Temperature : Store at -20°C (long-term) or 4°C (short-term) to prevent thiol oxidation.
- Light sensitivity : Use amber vials to avoid photodegradation (UV-Vis monitoring at 280 nm).
- Analytical methods : Accelerated stability testing via LC-MS to detect degradation products (e.g., sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
